molecular formula C19H22N4O5S B2473217 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921567-94-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2473217
CAS No.: 921567-94-4
M. Wt: 418.47
InChI Key: MBLWDLRYBTZBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications

  • Benzimidazole Derivatives as Antioxidants: Some benzimidazole derivatives, closely related to the compound , have been studied for their antioxidant properties. These compounds showed potential as antioxidants for base oil, indicating their applicability in chemical and industrial contexts (Basta et al., 2017).
  • Antimicrobial and Antioxidant Agents: Derivatives bearing similarities to the compound have demonstrated potent antimicrobial activity and good antioxidant properties. These findings highlight their potential in medical and pharmaceutical research (Naraboli & Biradar, 2017).

Antibacterial Properties

  • Benzimidazole Derivatives as Antibacterial Agents: Studies have shown that certain benzimidazole derivatives, similar to the compound of interest, possess significant antibacterial activity, making them potential candidates for developing new antibiotics (Ramalingam et al., 2019).

Anticancer Research

  • Benzimidazole–Thiazole Derivatives as Anticancer Agents: Research has indicated that derivatives of benzimidazole and thiazole, which are structurally related to the compound, show promise as anticancer agents. This suggests potential applications in cancer treatment and drug development (Nofal et al., 2014).

Antimicrobial Activity

  • Antimicrobial Activity of Heterocyclic Compounds: Various heterocyclic compounds derived from benzimidazole, a core structure in the compound, have exhibited antimicrobial activities against several bacterial and fungal strains (Turan-Zitouni et al., 2007).

Antiviral Potential

  • Anti-HIV Evaluation: Compounds with a structural framework similar to the compound have been synthesized and evaluated for their activity against HIV-1. These studies provide insights into the potential use of such compounds in antiviral therapies (Li et al., 2020).

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-9-14-7-21-19(23(14)8-17(25)22-13-2-3-13)29-10-18(26)20-6-12-1-4-15-16(5-12)28-11-27-15/h1,4-5,7,13,24H,2-3,6,8-11H2,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLWDLRYBTZBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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